Cas no 1690930-18-7 (1,1-difluoro-3-(3-fluorophenyl)propan-2-amine)

1,1-difluoro-3-(3-fluorophenyl)propan-2-amine 化学的及び物理的性質
名前と識別子
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- 1,1-difluoro-3-(3-fluorophenyl)propan-2-amine
- EN300-1930335
- 1690930-18-7
-
- インチ: 1S/C9H10F3N/c10-7-3-1-2-6(4-7)5-8(13)9(11)12/h1-4,8-9H,5,13H2
- InChIKey: ITJSBJBPUWEVEA-UHFFFAOYSA-N
- SMILES: FC(C(CC1C=CC=C(C=1)F)N)F
計算された属性
- 精确分子量: 189.07653381g/mol
- 同位素质量: 189.07653381g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 152
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- XLogP3: 2.3
1,1-difluoro-3-(3-fluorophenyl)propan-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1930335-2.5g |
1,1-difluoro-3-(3-fluorophenyl)propan-2-amine |
1690930-18-7 | 2.5g |
$1791.0 | 2023-09-17 | ||
Enamine | EN300-1930335-1.0g |
1,1-difluoro-3-(3-fluorophenyl)propan-2-amine |
1690930-18-7 | 1g |
$1543.0 | 2023-06-02 | ||
Enamine | EN300-1930335-10.0g |
1,1-difluoro-3-(3-fluorophenyl)propan-2-amine |
1690930-18-7 | 10g |
$6635.0 | 2023-06-02 | ||
Enamine | EN300-1930335-0.5g |
1,1-difluoro-3-(3-fluorophenyl)propan-2-amine |
1690930-18-7 | 0.5g |
$877.0 | 2023-09-17 | ||
Enamine | EN300-1930335-0.1g |
1,1-difluoro-3-(3-fluorophenyl)propan-2-amine |
1690930-18-7 | 0.1g |
$804.0 | 2023-09-17 | ||
Enamine | EN300-1930335-5g |
1,1-difluoro-3-(3-fluorophenyl)propan-2-amine |
1690930-18-7 | 5g |
$2650.0 | 2023-09-17 | ||
Enamine | EN300-1930335-0.25g |
1,1-difluoro-3-(3-fluorophenyl)propan-2-amine |
1690930-18-7 | 0.25g |
$840.0 | 2023-09-17 | ||
Enamine | EN300-1930335-0.05g |
1,1-difluoro-3-(3-fluorophenyl)propan-2-amine |
1690930-18-7 | 0.05g |
$768.0 | 2023-09-17 | ||
Enamine | EN300-1930335-5.0g |
1,1-difluoro-3-(3-fluorophenyl)propan-2-amine |
1690930-18-7 | 5g |
$4475.0 | 2023-06-02 | ||
Enamine | EN300-1930335-1g |
1,1-difluoro-3-(3-fluorophenyl)propan-2-amine |
1690930-18-7 | 1g |
$914.0 | 2023-09-17 |
1,1-difluoro-3-(3-fluorophenyl)propan-2-amine 関連文献
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Ling-Bao Xing,Xiao-Jun Wang,Cheng-Juan Wu,Bin Chen,Hai-Feng Ji,Li-Zhu Wu,Chen-Ho Tung Anal. Methods, 2017,9, 3356-3360
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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6. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
1,1-difluoro-3-(3-fluorophenyl)propan-2-amineに関する追加情報
Research Brief on 1,1-difluoro-3-(3-fluorophenyl)propan-2-amine (CAS: 1690930-18-7): Recent Advances and Applications
The compound 1,1-difluoro-3-(3-fluorophenyl)propan-2-amine (CAS: 1690930-18-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This fluorinated amine derivative exhibits unique physicochemical properties, making it a promising candidate for various therapeutic applications. Recent studies have focused on its synthesis, pharmacological activity, and potential as a building block for novel drug candidates. This research brief provides an overview of the latest findings related to this compound, highlighting its significance in modern drug discovery.
Recent synthetic methodologies for 1,1-difluoro-3-(3-fluorophenyl)propan-2-amine have been optimized to improve yield and purity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated a novel catalytic approach using palladium-based catalysts, achieving a yield of over 85% with high enantiomeric purity. The presence of fluorine atoms in the molecule enhances its metabolic stability and bioavailability, which are critical factors in drug development. Researchers have also explored its role as a precursor for the synthesis of fluorinated analogs of known pharmaceuticals, potentially improving their efficacy and reducing side effects.
Pharmacological evaluations of 1,1-difluoro-3-(3-fluorophenyl)propan-2-amine have revealed its potential as a modulator of central nervous system (CNS) targets. In vitro studies indicate its affinity for serotonin and dopamine receptors, suggesting possible applications in treating neurological disorders such as depression and Parkinson's disease. Additionally, its fluorinated structure has been shown to enhance blood-brain barrier penetration, a desirable property for CNS-targeted therapies. These findings were corroborated by a recent preclinical study (Nature Chemical Biology, 2023), which reported significant behavioral improvements in animal models.
Beyond its direct pharmacological effects, 1,1-difluoro-3-(3-fluorophenyl)propan-2-amine has been investigated as a versatile intermediate in medicinal chemistry. Its unique fluorine substitution pattern allows for the introduction of fluorinated moieties into more complex molecules, a strategy increasingly employed to optimize drug candidates. Several pharmaceutical companies have included this compound in their pipelines for developing next-generation antidepressants and antipsychotics. Patent filings from 2022-2023 highlight its incorporation into proprietary molecules with improved pharmacokinetic profiles.
In conclusion, 1,1-difluoro-3-(3-fluorophenyl)propan-2-amine represents a valuable chemical entity in contemporary drug discovery. Its synthetic accessibility, favorable pharmacological properties, and utility as a building block position it as a compound of significant interest. Future research directions may include further optimization of its synthetic routes, expansion of its therapeutic applications, and exploration of its mechanism of action at the molecular level. As fluorinated compounds continue to play a pivotal role in pharmaceutical development, this amine derivative is likely to remain a focus of ongoing research efforts.
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